molecular formula C33H68O16S B8103748 m-PEG16-SH

m-PEG16-SH

Cat. No.: B8103748
M. Wt: 753.0 g/mol
InChI Key: XYOSUGCXLBUKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxy polyethylene glycol thiol (m-PEG16-SH) is a polyethylene glycol (PEG)-based linker commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by a methoxy group at one end and a thiol group at the other, which allows it to join two essential ligands critical for forming PROTAC molecules. The molecular formula of this compound is C33H68O16S, and it has a molecular weight of 752.95 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG16-SH typically involves the reaction of methoxy polyethylene glycol (m-PEG) with a thiol-containing reagent. One common method is the reaction of m-PEG with thioacetic acid, followed by hydrolysis to yield this compound. The reaction conditions often involve the use of a base such as sodium hydroxide and an organic solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

m-PEG16-SH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

m-PEG16-SH has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.

    Biology: Employed in the modification of biomolecules and nanoparticles for targeted delivery and imaging.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the production of functionalized materials and coatings .

Mechanism of Action

m-PEG16-SH functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The thiol group of this compound binds to an E3 ubiquitin ligase, while the methoxy polyethylene glycol chain provides solubility and stability. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its thiol group, which provides specific reactivity and binding capabilities not present in its analogs. This makes it particularly useful in the synthesis of PROTACs and other applications requiring thiol functionality .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H68O16S/c1-34-2-3-35-4-5-36-6-7-37-8-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-19-43-20-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-50/h50H,2-33H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOSUGCXLBUKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H68O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

753.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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